Dihydrolanosterol
Overview
Description
It plays a significant role in the cholesterol biosynthesis pathway and can be demethylated by mammalian or yeast cytochrome P450 sterol 14alpha-demethylase . This compound is crucial in various biological processes and has been the subject of extensive research due to its unique properties and applications.
Mechanism of Action
Dihydrolanosterol, also known as “24,25-Dihydrolanosterol” or “Lanostenol”, is a sterol that plays a significant role in the biosynthesis of cholesterol . This article will cover the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the enzyme Cytochrome P450 sterol 14α-demethylase (CYP51) . This enzyme is involved in the demethylation of lanosterol, a crucial step in the biosynthesis of cholesterol .
Mode of Action
This compound interacts with its target, CYP51, by serving as a substrate for the enzyme . The interaction results in the demethylation of this compound, contributing to the progression of the cholesterol synthesis pathway .
Biochemical Pathways
This compound is part of the Kandutsch–Russell pathway of cholesterol synthesis . It is converted from lanosterol by the enzyme DHCR24, which catalyzes the reduction of the Δ24 bond in lanosterol . In most tissues, lanosterol is predominantly converted to ff-mas as proposed in the bloch pathway .
Pharmacokinetics
It is known to be involved in the cholesterol synthesis pathway, which is a housekeeping pathway and supposedly takes place in all mammalian cells .
Result of Action
The action of this compound results in the progression of the cholesterol synthesis pathway . The demethylation of this compound by CYP51 is a crucial step in this pathway, leading to the production of cholesterol, an essential structural component of mammalian cell membranes .
Biochemical Analysis
Biochemical Properties
Dihydrolanosterol interacts with various enzymes and proteins in biochemical reactions. It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . This interaction is essential for the conversion of this compound into other sterols in the cholesterol biosynthesis pathway .
Cellular Effects
This compound influences cell function through its role in cholesterol synthesis. Cholesterol, the end product of the pathway that this compound is part of, is a vital component of cell membranes, affecting their fluidity and integrity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion into other sterols. The enzyme DHCR24 catalyzes the reduction of the Δ24 bond in lanosterol, converting it into this compound . This conversion is a key step in the cholesterol biosynthesis pathway .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are closely tied to its role in cholesterol synthesis. As an intermediate in this pathway, the presence and concentration of this compound can influence the rate and efficiency of cholesterol production .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway. It is produced from lanosterol by the action of the enzyme DHCR24 . From this compound, further reactions lead to the production of cholesterol .
Subcellular Localization
The subcellular localization of this compound is likely to be within the endoplasmic reticulum, where the enzymes involved in cholesterol synthesis are located
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrolanosterol can be synthesized from lanosterol through the reduction of the Δ24 bond. This reduction is catalyzed by the enzyme DHCR24 (sterol-Δ24-reductase), which is involved in the Kandutsch–Russell pathway of cholesterol synthesis . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the reduction process.
Industrial Production Methods: In industrial settings, this compound can be separated and purified from lanolin using high-performance counter-current chromatography. This method involves the saponification of lanolin followed by extraction with hexane. The resulting extract is then subjected to a dual-mode elution process using a solvent system composed of n-heptane, acetonitrile, and ethyl acetate . This technique allows for the simultaneous purification of lanosterol, this compound, and cholesterol with high purity.
Chemical Reactions Analysis
Types of Reactions: Dihydrolanosterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other sterol intermediates in the cholesterol biosynthesis pathway.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: As mentioned earlier, the reduction of lanosterol to this compound is catalyzed by DHCR24.
Substitution: Substitution reactions can occur at various positions on the sterol ring, often facilitated by specific catalysts and reaction conditions.
Major Products: The major products formed from these reactions include various sterol intermediates such as desmosterol, zymosterol, and lathosterol .
Scientific Research Applications
Dihydrolanosterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sterol compounds and as a model compound in studies of sterol biosynthesis.
Biology: this compound is studied for its role in cellular processes, including membrane fluidity and integrity.
Industry: It is used in the production of various sterol-based products, including pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Lanosterol: The precursor to dihydrolanosterol, involved in the initial steps of cholesterol biosynthesis.
Desmosterol: An intermediate in the cholesterol biosynthesis pathway, similar in structure to this compound.
Zymosterol: Another sterol intermediate in the pathway, differing by the presence of additional double bonds.
Uniqueness: this compound is unique due to its specific role in the reduction step catalyzed by DHCR24. Unlike other sterol intermediates, it is directly involved in the conversion of lanosterol to cholesterol, making it a critical component of the biosynthesis pathway .
Properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZYKEVPFYHDOH-BQNIITSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000181 | |
Record name | Dihydrolanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 24,25-Dihydrolanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-62-9 | |
Record name | Dihydrolanosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanostenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrolanosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROLANOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 24,25-Dihydrolanosterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrolanosterol serves as a key intermediate in the cholesterol biosynthesis pathway. It is derived from lanosterol through a reduction reaction and is subsequently converted to cholesterol via a series of enzymatic modifications. [, , ]
A: Yes, this compound is a substrate for lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme crucial for the removal of the 14α-methyl group during cholesterol biosynthesis. [, , , , , , , , ]
A: Yes, studies have shown that the accumulation of this compound, often caused by inhibition of CYP51, can significantly disrupt cholesterol homeostasis. This disruption can lead to the upregulation of cholesterol synthesis genes and alter the composition of sterols within the cell. [, , , ]
A: Research indicates that high levels of this compound can promote cell proliferation. This effect was observed in CYP51 knockout HepG2 cells, where the accumulation of this compound coincided with enhanced cancer and cell cycle pathways, potentially through the modulation of the WNT/NFKB signaling pathway. []
A: this compound has a molecular formula of C30H52O and a molecular weight of 428.75 g/mol. [, , ]
A: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of this compound. [, , , ]
A: this compound acts as a substrate for CYP51, binding to its active site and undergoing a three-step oxidative demethylation reaction that is crucial for cholesterol biosynthesis. [, , , , , , , ]
ANone: The provided research papers do not contain specific details on computational chemistry studies, simulations, calculations, or QSAR models related to this compound.
A: Studies have shown that the presence of a double bond at the Δ7 or Δ8 position in the sterol structure is essential for 14α-demethylation by CYP51. Saturated sterols and those with a Δ6 double bond are not effectively metabolized. [, , ]
A: The C4-methyl groups in this compound are significant for its interaction with CYP51 and subsequent demethylation. Plant CYP51 enzymes cannot demethylate sterols with a C4-methyl group, highlighting the difference in substrate specificity between plant and animal/fungal CYP51. [, ]
A: Yes, studies indicate that the oxidation state at the C-32 position of this compound influences its interaction with CYP51. While 32-hydroxylated this compound serves as a substrate, modifications like 32-oxo-dihydrolanosterol can impact its metabolism. [, ]
ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of this compound and do not provide detailed information on its stability under various conditions or formulation strategies.
ANone: The provided research papers primarily focus on scientific research and do not encompass SHE regulations.
ANone: The provided research papers primarily focus on this compound as an intermediate in the cholesterol biosynthesis pathway and do not extensively cover its pharmacokinetics or pharmacodynamics.
A: Yes, a mouse knockout model of the CYP51 enzyme has been developed, which exhibits significant accumulation of lanosterol and this compound. This model has been valuable in studying the effects of CYP51 deficiency and the role of these sterol intermediates in embryonic development. [, ]
A: Yes, studies have identified mutations in the CYP51 gene in fungal species like Candida albicans that confer resistance to azole antifungal drugs, which target CYP51. These mutations often alter the binding site of the enzyme, reducing the effectiveness of the inhibitors and potentially impacting this compound metabolism. [, ]
A: While this compound itself is a natural intermediate in cholesterol biosynthesis, its excessive accumulation due to enzymatic deficiencies or inhibition can have detrimental effects. The mouse CYP51 knockout model exhibited embryonic lethality, indicating the importance of tightly regulated this compound levels during development. [, ]
ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of this compound and do not provide detailed information on drug delivery or targeting strategies.
A: Yes, elevated levels of this compound in serum have been linked to an increased risk of developing type 2 diabetes. This suggests that this compound could potentially serve as a biomarker for predicting the onset of this metabolic disorder. []
A: this compound is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS). This technique allows for the separation and identification of different sterols based on their retention times and mass-to-charge ratios. [, , , , ]
A: One challenge in analyzing this compound, particularly in complex samples like wool wax, is the potential interference from other 4,4-dimethyl-substituted sterols, such as dihydroagnosterol esters. Careful method optimization and the use of appropriate standards are essential for accurate quantification. []
ANone: The provided research papers do not specifically address the environmental impact or degradation of this compound.
ANone: The provided research papers do not provide information on the dissolution or solubility characteristics of this compound.
ANone: The provided research papers primarily focus on scientific findings and do not elaborate on the validation procedures for the analytical methods employed.
ANone: The provided research papers primarily focus on scientific findings and do not elaborate on quality control and assurance measures.
ANone: The provided research papers do not contain information about the potential immunogenicity of this compound or strategies for immunogenicity modulation.
ANone: The provided research papers do not provide information on potential interactions between this compound and drug transporters.
ANone: As an endogenous intermediate in the cholesterol biosynthesis pathway, this compound is inherently biocompatible. Its biodegradation likely occurs through the natural metabolic processes involved in cholesterol synthesis and breakdown.
ANone: The provided research papers focus on this compound's role within the cholesterol biosynthesis pathway and do not delve into potential alternatives or substitutes.
ANone: The provided research papers primarily focus on scientific findings and do not cover recycling or waste management strategies.
ANone: The research highlights the importance of various tools and resources for studying this compound and related compounds. These include:
- Genetically modified organisms: Knockout mouse models, such as the CYP51 knockout, are crucial for investigating the in vivo effects of this compound accumulation and the role of CYP51 in development. [, ]
- Cell lines: Human cell lines, such as HepG2 cells, are valuable tools for studying the impact of this compound on cellular processes like proliferation and gene regulation. []
- Analytical techniques: GC-MS and NMR spectroscopy are essential for identifying, characterizing, and quantifying this compound in various biological samples. [, , , ]
ANone: Research on this compound has significantly advanced our understanding of cholesterol biosynthesis. Key milestones include:
- Identification of this compound as a key intermediate in the cholesterol biosynthesis pathway. [, , ]
- Characterization of the interaction between this compound and CYP51, a crucial enzyme in cholesterol biosynthesis. [, , , , , , ]
- Development of a CYP51 knockout mouse model to study the in vivo effects of this compound accumulation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.